molecular formula C10H12N2 B2540267 2-(N-Benzyl-N-methylamino)acetonitrile CAS No. 14321-25-6

2-(N-Benzyl-N-methylamino)acetonitrile

Cat. No. B2540267
CAS RN: 14321-25-6
M. Wt: 160.22
InChI Key: KUSXDIGALTYDLG-UHFFFAOYSA-N
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Description

2-(N-Benzyl-N-methylamino)acetonitrile is a chemical compound that is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their behaviors in various conditions, which can be useful for understanding the properties and reactions of similar compounds. For instance, the electrochemical reduction of benzoyl azide in acetonitrile is studied in one paper, which could offer insights into the electrochemical behavior of related nitrile compounds . Another

Scientific Research Applications

Synthesis and Sensing Applications

A series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized via acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile. These compounds, particularly one with a 3,5-dinitrophenyl group, demonstrated a significant color change from colorless to black in response to fluoride ions, indicating their potential as colorimetric sensors for fluoride detection in solutions. This behavior was attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, as supported by UV-Vis and NMR titration experiments and DFT calculations (Younes et al., 2020).

Catalytic Applications in Organic Synthesis

The synthesis and catalytic activities of copper polymers derived from 2-(2-pyridylmethyleneamino)benzenesulfonic acid were explored, demonstrating their effectiveness in the oxidation of cyclohexane using ionic liquids. These findings suggest the potential of such compounds in facilitating chemical transformations under mild conditions, highlighting a novel approach to catalysis that could be relevant for the use of 2-(N-Benzyl-N-methylamino)acetonitrile in similar catalytic frameworks (Hazra et al., 2016).

Mechanistic Insights into Chemical Reactions

Research on the electrochemical reduction of benzoyl azide in acetonitrile has provided valuable insights into the mechanisms of chemical reactions, demonstrating the formation of N-benzoyl benzamide, benzamide, and benzoic acid as products. Such studies are crucial for understanding the intricacies of reaction mechanisms, potentially guiding the application of 2-(N-Benzyl-N-methylamino)acetonitrile in related chemical processes (Arai et al., 1981).

Innovative Approaches to Chemical Synthesis

The synthesis of 2,6-dimethyl-4-arylpyridine-3,5-dicarbonitrile through paired electrosynthesis in acetonitrile highlights innovative methodologies in chemical synthesis. This process showcases the efficiency and versatility of electrochemical methods in producing complex organic compounds, suggesting potential pathways for the synthesis of derivatives of 2-(N-Benzyl-N-methylamino)acetonitrile (Batanero et al., 2002).

Safety And Hazards

The compound is classified as having acute toxicity (oral), causing skin irritation, eye irritation, and may cause respiratory irritation . It’s important to handle it with care, using appropriate personal protective equipment.

properties

IUPAC Name

2-[benzyl(methyl)amino]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-12(8-7-11)9-10-5-3-2-4-6-10/h2-6H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUSXDIGALTYDLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC#N)CC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(N-Benzyl-N-methylamino)acetonitrile

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